molecular formula C18H17BrN2O4 B4012329 4-bromophenyl 3-nitro-4-(1-piperidinyl)benzoate

4-bromophenyl 3-nitro-4-(1-piperidinyl)benzoate

Cat. No. B4012329
M. Wt: 405.2 g/mol
InChI Key: BFEGFTGWWKGKAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves co-crystallization with aromatic carboxylic acids, leading to salts that exhibit different dimensional supramolecular assemblies based on their structural variations (Prasad et al., 2022). Another approach involves modifying the electrophilic center and substituents on the nonleaving group in pyridinolysis reactions, demonstrating the influence of electrophilic centers from C=O to C=S on reaction mechanisms (Um et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray crystallography, revealing significant information about their geometric and electronic structures. For example, the study on the crystal structures of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and related triazenes provides insights into the conformation and hydrogen bonding patterns, contributing to our understanding of the molecular structure (Little et al., 2008).

Chemical Reactions and Properties

The reactivity and mechanisms of reactions involving 4-bromophenyl 3-nitro-4-(1-piperidinyl)benzoate analogues have been extensively studied. Kinetic studies on the pyridinolysis of related compounds reveal the impact of substituents and reaction conditions on reaction rates and mechanisms, offering a deep understanding of their chemical behavior (Um et al., 1999).

Physical Properties Analysis

The physical properties, such as phase transitions and mesomorphic behavior, of compounds structurally similar to 4-bromophenyl 3-nitro-4-(1-piperidinyl)benzoate have been investigated, highlighting the influence of molecular structure on their liquid crystalline properties (徐岳连 et al., 1993).

Chemical Properties Analysis

Studies on the nucleophilic substitution reactions and kinetics of related compounds provide insights into their chemical properties, such as reactivity patterns and mechanism details. These studies contribute to a broader understanding of how structural variations influence chemical behavior (Kim et al., 2014).

Scientific Research Applications

Nucleophilic Substitution Reactions A study by Koh, Han, and Lee (1999) investigated nucleophilic substitution reactions, specifically the kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines in acetonitrile. This research is relevant as it explores the behavior of compounds similar to 4-bromophenyl 3-nitro-4-(1-piperidinyl)benzoate in nucleophilic substitution reactions, highlighting the importance of understanding the reaction mechanisms and the influence of substituents on reaction rates (Koh, Han, & Lee, 1999).

Kinetics and Mechanism of Reactions Um, Lee, and Lee (2002) measured second-order-rate constants for the reactions of 4-nitrophenyl 2-thiophenecarboxylate with secondary alicyclic amines, which provide insights into the kinetics and mechanisms of reactions involving nitrophenyl compounds. Their findings contribute to a deeper understanding of how such compounds react with amines, relevant to understanding the behavior of compounds like 4-bromophenyl 3-nitro-4-(1-piperidinyl)benzoate (Um, Lee, & Lee, 2002).

Enantiomeric Resolution and Simulation Studies Ali et al. (2016) conducted enantiomeric resolution and simulation studies on enantiomers of a compound that shares similarities with the chemical structure of interest. Their work underscores the importance of chiral resolution in pharmaceutical research and the potential application of simulation studies for understanding the chiral behavior of complex molecules (Ali et al., 2016).

Modification of Electrophilic Centers and Substituents Research by Um et al. (2006) on the modification of both the electrophilic center and substituents on the nonleaving group in pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates provides insights into how changes in molecular structure can affect reaction mechanisms and outcomes. This knowledge can be applied to designing and understanding the reactivity of molecules like 4-bromophenyl 3-nitro-4-(1-piperidinyl)benzoate (Um et al., 2006).

properties

IUPAC Name

(4-bromophenyl) 3-nitro-4-piperidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4/c19-14-5-7-15(8-6-14)25-18(22)13-4-9-16(17(12-13)21(23)24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEGFTGWWKGKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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